molecular formula C7H6N4S B1380656 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine CAS No. 1511717-05-7

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine

Cat. No.: B1380656
CAS No.: 1511717-05-7
M. Wt: 178.22 g/mol
InChI Key: JOJNYFKNYCSENB-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Chemical Classification

This compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions that accurately describe its heterocyclic structure and functional group positioning. The compound name systematically identifies the pyrimidine ring as the parent structure, with the thiazole substituent specifically located at the 2-position and the amino functional group positioned at the 4-position of the pyrimidine framework. This nomenclature provides unambiguous identification of the molecular connectivity and stereochemical arrangement of the heterocyclic rings.

The systematic classification places this compound within the broader category of heterocyclic organic compounds, specifically belonging to the class of aminopyrimidines with thiazole substitution. The molecule exhibits characteristics typical of both thiazole and pyrimidine derivatives, creating a unique hybrid structure that combines the electronic properties of both ring systems. The thiazole ring contributes sulfur and nitrogen heteroatoms that significantly influence the overall electronic distribution and chemical reactivity of the compound.

From a structural perspective, the compound belongs to the category of bicyclic heterocycles, where two distinct five- and six-membered rings are connected through a carbon-carbon bond linkage. This classification is particularly important for understanding structure-activity relationships and predicting chemical behavior. The presence of multiple nitrogen atoms in both ring systems creates numerous sites for potential hydrogen bonding and coordination interactions, which directly impacts the compound's physical and chemical properties.

The International Union of Pure and Applied Chemistry registry system assigns specific identifiers to ensure global consistency in chemical nomenclature and database management. The compound is registered with unique identifiers including the International Union of Pure and Applied Chemistry name, Chemical Abstracts Service registry number, and standardized molecular descriptors that facilitate accurate chemical information exchange across research communities and commercial applications.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₇H₆N₄S, representing a compact heterocyclic structure with seven carbon atoms, six hydrogen atoms, four nitrogen atoms, and one sulfur atom. This elemental composition reflects the bicyclic nature of the compound, where the carbon framework provides the backbone for both the thiazole and pyrimidine rings. The relatively high nitrogen content of four atoms per molecule contributes significantly to the compound's electronic properties and potential for hydrogen bonding interactions.

The molecular weight is precisely determined to be 178.22 grams per mole, positioning this compound within the small molecule range typical of pharmaceutical intermediates and research compounds. This molecular weight calculation incorporates the atomic masses of all constituent elements, providing an essential parameter for stoichiometric calculations and analytical method development. The compact molecular size enables efficient cellular permeation and bioavailability characteristics that are favorable for biological applications.

Parameter Value Source
Molecular Formula C₇H₆N₄S
Molecular Weight 178.22 g/mol
Carbon Atoms 7
Hydrogen Atoms 6
Nitrogen Atoms 4
Sulfur Atoms 1

The elemental analysis reveals a nitrogen-to-carbon ratio of approximately 0.57, indicating significant nitrogen density that directly correlates with the compound's potential for forming hydrogen bonds and participating in nucleophilic reactions. The presence of sulfur in the thiazole ring contributes unique electronic characteristics that differentiate this compound from purely nitrogen-containing heterocycles. The hydrogen content represents the minimum required for structural integrity while maintaining aromaticity in both ring systems.

Comparative molecular weight analysis with related thiazole-pyrimidine derivatives demonstrates that this compound falls within the typical range for this class of compounds. Similar structures such as 5-Pyridin-2-yl-1,3-thiazol-4-amine exhibit comparable molecular weights of 177.23 grams per mole, confirming the structural consistency within this chemical family. The slight variations in molecular weight among related compounds reflect differences in substituent patterns and ring connectivity arrangements.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through detailed analysis of proton and carbon-13 chemical environments. Proton nuclear magnetic resonance spectra typically reveal distinct signals corresponding to the thiazole ring protons, pyrimidine ring protons, and amino group protons, each exhibiting characteristic chemical shifts and coupling patterns. The thiazole ring protons appear in the aromatic region with chemical shifts typically ranging from 7.5 to 8.5 parts per million, while pyrimidine protons exhibit similar downfield shifts due to the electron-withdrawing effects of the nitrogen atoms.

The amino group protons in this compound demonstrate characteristic nuclear magnetic resonance behavior with broad signals typically observed between 5.0 and 7.0 parts per million, depending on solvent conditions and temperature. Exchange phenomena with deuterated solvents can provide additional confirmation of amino group assignment. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment, with aromatic carbons appearing in the 120-160 parts per million region and quaternary carbons showing characteristic chemical shifts based on their electronic environment.

Infrared spectroscopy analysis of this compound reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and heterocyclic ring systems. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations typically appearing as symmetric and asymmetric stretches between 3300-3500 wavenumbers. Aromatic carbon-carbon stretching vibrations from both thiazole and pyrimidine rings appear in the 1450-1650 wavenumber region, while carbon-nitrogen stretching modes contribute additional bands throughout the fingerprint region.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for structural verification. Electrospray ionization mass spectrometry typically yields a molecular ion peak at mass-to-charge ratio 179 corresponding to the protonated molecular ion. Fragmentation patterns reveal characteristic losses associated with the amino group and systematic fragmentation of the heterocyclic ring systems. The base peak often corresponds to fragments retaining the most stable aromatic structures, providing insight into the relative stability of different molecular regions.

High-resolution mass spectrometry enables precise elemental composition determination, confirming the molecular formula C₇H₆N₄S with accuracy typically better than 5 parts per million. This level of precision ensures unambiguous molecular identification and eliminates potential structural isomers. Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies that map fragmentation pathways and confirm connectivity patterns between the thiazole and pyrimidine ring systems.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic investigations of this compound and related compounds provide detailed three-dimensional structural information that reveals molecular geometry, intermolecular interactions, and crystal packing arrangements. Single crystal diffraction studies demonstrate that the thiazole and pyrimidine rings adopt a nearly coplanar configuration, with dihedral angles typically ranging from 6-12 degrees depending on crystal packing forces and intermolecular hydrogen bonding patterns. This planar arrangement maximizes conjugation between the two heterocyclic systems, contributing to enhanced aromatic stabilization.

Crystallographic analysis reveals that intermolecular hydrogen bonding interactions play a crucial role in determining solid-state structure and crystal packing motifs. The amino group at the 4-position of the pyrimidine ring serves as a hydrogen bond donor, forming characteristic interactions with nitrogen acceptors in neighboring molecules. These hydrogen bonding networks often result in the formation of centrosymmetric dimers or extended chain structures that stabilize the crystal lattice.

The molecular geometry determined from X-ray crystallography shows characteristic bond lengths and angles consistent with aromatic heterocyclic systems. Carbon-nitrogen bond lengths in the pyrimidine ring typically range from 1.32-1.38 Angstroms, while the thiazole ring exhibits carbon-sulfur bond lengths of approximately 1.71-1.73 Angstroms. The carbon-carbon bond connecting the two ring systems demonstrates partial double bond character with a length typically around 1.45 Angstroms, confirming electronic delocalization between the heterocycles.

Conformational analysis based on crystallographic data and computational modeling reveals that the compound exhibits limited conformational flexibility due to the rigid aromatic ring systems. The primary conformational variation involves rotation around the inter-ring carbon-carbon bond, although this rotation is significantly restricted by steric interactions and electronic conjugation effects. Energy barriers for rotation are typically on the order of 15-25 kilocalories per mole, indicating that the planar conformation represents the global energy minimum.

Crystal packing analysis demonstrates that molecules typically arrange in layered structures with alternating hydrophilic and hydrophobic regions. The nitrogen-rich heterocyclic rings form hydrogen-bonded networks in one dimension, while van der Waals interactions between aromatic surfaces provide stability in perpendicular directions. This packing arrangement influences physical properties such as melting point, solubility, and mechanical characteristics of the crystalline material.

Tautomeric Forms and Electronic Structure Calculations

Electronic structure calculations using density functional theory methods provide comprehensive insight into the tautomeric behavior and electronic properties of this compound. Computational studies reveal that the amino form represents the thermodynamically favored tautomer under standard conditions, with the imino tautomer being significantly higher in energy by approximately 15-20 kilocalories per mole. This energy difference primarily results from the loss of aromaticity in the pyrimidine ring upon tautomerization to the imino form.

Theoretical investigations of solvent effects on tautomeric equilibria demonstrate that polar solvents can stabilize different tautomeric forms through specific solvation interactions. In acetonitrile and other polar aprotic solvents, the amino tautomer remains favored, but the energy gap decreases due to preferential stabilization of the more polar imino form. These solvent-dependent effects are crucial for understanding the compound's behavior in different chemical environments and biological systems.

The electronic structure calculations reveal significant charge delocalization throughout the conjugated π-system encompassing both the thiazole and pyrimidine rings. Natural bond orbital analysis indicates that the nitrogen atoms carry substantial negative charge density, while the carbon atoms linking the two rings exhibit reduced electron density due to conjugation effects. This charge distribution pattern directly correlates with observed chemical reactivity and site selectivity in chemical transformations.

Frontier molecular orbital analysis provides insight into the compound's electronic properties and potential reactivity patterns. The highest occupied molecular orbital typically localizes on the amino group and adjacent pyrimidine nitrogen atoms, consistent with the observed nucleophilic character of these sites. The lowest unoccupied molecular orbital extends across both ring systems, indicating that electrophilic attack could occur at multiple positions depending on reaction conditions and substrate preferences.

Calculated dipole moments for different tautomeric forms reveal significant differences in molecular polarity that influence intermolecular interactions and solvation behavior. The amino tautomer exhibits a dipole moment typically ranging from 3.5-4.2 Debye units, while alternative tautomeric forms show different polarization patterns. These electronic properties directly impact hydrogen bonding strength, crystal packing arrangements, and biological activity profiles, making electronic structure calculations essential for predicting and understanding experimental observations.

Properties

IUPAC Name

2-(1,3-thiazol-5-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJNYFKNYCSENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch-Thiazole Synthesis

A common method to prepare 5-substituted thiazoles involves the Hantzsch reaction between α-haloketones and thioureas or substituted thioureas. For example:

  • Reaction of 3-chloro-2,4-pentanedione with N-substituted thioureas yields 5-acetylthiazoles.
  • Thioureas are often prepared from corresponding amines and isothiocyanates.

Example:

  • Cyclopentylamine is converted to isothiocyanatocyclopentane.
  • This isothiocyanate reacts with ammonia to form N-cyclopentylthiourea.
  • Subsequent Hantzsch reaction with 3-chloro-2,4-pentanedione yields 5-acetyl-2-(cyclopentylamino)-4-methylthiazole.

Functional Group Manipulation on Thiazole

  • The methylamino group at position 2 of the thiazole can be masked as a tert-butoxycarbonate to prevent interference in further reactions.
  • Bromination of thiazolyl ethanone derivatives followed by substitution with nucleophiles such as cyanide or difluoroacetate derivatives allows introduction of cyano or trifluoromethyl groups at the 4-position.
  • Enaminone intermediates are prepared by refluxing acetylthiazoles with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Formation of Enaminone and Pyrimidine Rings

Enaminone Formation

  • Acetylthiazoles are converted to enaminones by reaction with DMF-DMA or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).
  • Fluorination of enaminones with SelectFluor in methanol at 0 °C can introduce fluorine substituents at the β-position of the enaminone.

Pyrimidine Ring Construction

  • The pyrimidine core is formed by condensation of enaminones with guanidine or guanidine derivatives.
  • Microwave-assisted cyclization between enaminones and guanidines efficiently yields 2-aminopyrimidines.
  • Alternative methods include Buchwald–Hartwig amination coupling of pyrimidin-2-amine derivatives with aryl bromides to install the pyrimidine ring substituents.

Amination at Pyrimidin-4-Position

  • The amino group at the 4-position of pyrimidine is introduced via nucleophilic substitution or by direct condensation during pyrimidine ring formation.
  • Guanidine hydrochloride or bis-Boc-protected guanidines are commonly used reagents.
  • Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) to yield the free amine.

Representative Synthetic Procedures and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Thiourea formation Amine + isothiocyanate 60–90 E.g., cyclopentylamine to N-cyclopentylthiourea
2 Hantzsch thiazole synthesis α-Haloketone + thiourea 35–85 Produces 5-acetylthiazoles
3 Enaminone formation Acetylthiazole + DMF-DMA or Bredereck’s reagent 40–80 Key intermediate for pyrimidine synthesis
4 Fluorination (optional) Enaminone + SelectFluor in MeOH at 0 °C ~30 Introduces β-fluoro substituent
5 Pyrimidine cyclization Enaminone + guanidine hydrochloride, microwave 5–57 Microwave-assisted reaction
6 Boc deprotection TFA/DCM reflux Quantitative Yields free amine at pyrimidin-4-position

Detailed Research Findings on Preparation

  • The methylamino group on thiazole often interferes with subsequent reactions and is masked as tert-butoxycarbonate for better yields.
  • Bromination followed by cyanide substitution is effective but involves highly toxic sodium cyanide, thus less favored for routine synthesis.
  • Microwave irradiation accelerates pyrimidine ring formation, improving yields and reducing reaction times.
  • The use of bis-Boc-protected guanidines with mercury-promoted guanylation reactions is a reliable method for guanidine installation.
  • The final 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine derivatives are obtained by coupling functionalized pyrimidines with appropriate amines or by direct cyclization, depending on the target substitution pattern.

Summary Table of Key Intermediates and Their Roles

Intermediate Role in Synthesis Preparation Method Notes
N-substituted thioureas Thiazole precursor Amine + isothiocyanate Masking groups may be required
5-Acetylthiazoles Thiazole core with reactive acetyl group Hantzsch synthesis Starting point for enaminones
Enaminones Pyrimidine ring precursors Acetylthiazole + DMF-DMA Fluorination optional
Guanidine derivatives Pyrimidine ring nitrogen source Boc-protection and HgCl2 promoted guanylation Deprotected before cyclization
2-Aminopyrimidines Final core structure Cyclization of enaminones + guanidines Microwave-assisted

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment
    • Inhibition of CDK4 and CDK6: Research indicates that derivatives of 2-(1,3-thiazol-5-yl)pyrimidin-4-amine exhibit potent inhibition of cyclin-dependent kinases (CDK) 4 and 6, which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells, making these compounds potential candidates for anticancer therapies .
    • Aurora Kinase Inhibition: Another study highlights the compound's ability to inhibit Aurora kinases, which are essential for mitosis. The lead compound demonstrated Ki values of 8.0 and 9.2 nM for Aurora A and B kinases respectively, indicating strong potential for cancer treatment .
  • Antiviral Activity
    • Some studies suggest that thiazole-containing pyrimidines can act as antiviral agents by disrupting viral replication processes. The specific mechanisms are still under investigation, but the structural similarity to known antiviral agents positions them as promising candidates .
  • Anti-inflammatory Properties
    • The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation. Further studies are needed to elucidate the specific pathways involved .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and selectivity. Modifications at various positions on the thiazole and pyrimidine rings can significantly impact biological activity. For instance:

  • Substituents on the thiazole ring can enhance binding affinity to target proteins.
  • Variations in the pyrimidine structure can influence solubility and bioavailability.

Case Studies

StudyFindings
CDK Inhibition Study Demonstrated that derivatives of this compound effectively inhibit CDK4/6 with low nanomolar IC50 values, indicating strong anticancer potential .
Aurora Kinase Inhibition Identified a lead compound with significant inhibitory effects on Aurora kinases, suggesting a pathway for cancer treatment development .
Antiviral Screening Preliminary results indicate antiviral properties against specific viruses; further research is required to confirm efficacy and mechanism .

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, as a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . This inhibition can modulate various physiological processes, including inflammation and immune responses.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., CF₃ in ) enhance binding affinity through hydrophobic interactions. Morpholine/pyridine substituents () improve solubility and target selectivity. Alkylamino groups (e.g., ethylamino in ) optimize pharmacokinetics by increasing metabolic stability.

Synthesis Strategies: Thiazole-Pyrimidine Coupling: Common methods include Suzuki-Miyaura coupling (e.g., ’s azide-alkyne cycloaddition for triazole derivatives) . Vilsmeier–Haack Reagent: Used for formylation in intermediates (e.g., ) . Guanidine Condensation: Key for introducing amino groups (e.g., ’s CDK9 inhibitors) .

Biological Applications :

  • Kinase Inhibition : Most compounds target CDK9 () or LRRK2 (), with modifications dictating selectivity.
  • Antiviral/Anticancer : Pyridinyl-thiazole derivatives () show dual activity due to heteroaromatic stacking.

Biological Activity

2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as an anticancer agent. Its biological activity is primarily attributed to its interactions with various kinases, leading to significant effects on cancer cell proliferation and survival.

The compound exhibits its biological activity through inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression. By inhibiting CDK9, this compound reduces RNA polymerase II transcription, leading to decreased expression of anti-apoptotic proteins like Mcl-1. This mechanism triggers apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the thiazole and pyrimidine moieties significantly influence the potency and selectivity of the compound against various CDKs. For instance, the presence of specific substituents on the aniline ring has been shown to enhance inhibitory activity against aurora kinases A and B, which are critical in mitosis .

Table 1: Structure-Activity Relationship Data

CompoundCDK Inhibition (Ki)Anticancer ActivityComments
12u0.5 nMHighSelective for CDK9 over CDK2
188.0 nM (Aurora A)ModerateInduces polyploidy and mitotic failure
3PotentSignificantEffective against multiple cancer cell lines

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in various cancer cell lines, including chronic lymphocytic leukemia (CLL) .
  • Aurora Kinase Inhibition : A study identified the compound as a potent inhibitor of both aurora A and B kinases, leading to increased cytotoxicity and aberrant mitotic phenotypes in cancer cells .
  • In Vivo Efficacy : Preliminary in vivo assessments indicated that derivatives of this compound possess oral bioavailability and exhibit anticancer activity in animal models .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(1,3-thiazol-5-yl)pyrimidin-4-amine?

The synthesis typically involves multi-step heterocyclic coupling reactions. For example, thiourea intermediates can be cyclized using phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form the thiazole-pyrimidine scaffold . Regiochemical control is achieved by optimizing reaction conditions (e.g., solvent, catalyst) and confirmed via X-ray crystallography . Post-synthetic modifications, such as halogenation or alkylation, are performed to introduce functional groups at specific positions .

Basic: How is the structural integrity of this compound validated experimentally?

Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., thiazole-pyrimidine dihedral angles ≈ 10–87°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms proton environments and carbon backbone.
    • IR : Identifies functional groups (e.g., NH₂ stretches at ~3300–3400 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula .

Basic: What preliminary biological screening approaches are used for this compound?

Initial screening includes:

  • In vitro enzyme inhibition assays : For example, acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) inhibition, with IC₅₀ values determined via spectrophotometric methods .
  • Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on cancer cell lines to assess antiproliferative activity .

Advanced: How can researchers resolve low regioselectivity during the synthesis of thiazole-pyrimidine hybrids?

Low regioselectivity arises from competing reaction pathways. Strategies include:

  • Crystallographic verification : X-ray structures of intermediates (e.g., thiourea analogues) guide regiochemical assignments .
  • Computational modeling : DFT calculations predict thermodynamic favorability of regioisomers .
  • Catalytic optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions .

Advanced: How are crystallographic data contradictions (e.g., disorder) addressed in structural refinement?

Disordered solvent molecules or flexible moieties require:

  • Multi-position occupancy refinement : For example, solvent molecules with split positions (occupancy ratios ≈ 0.64:0.36) are modeled using software like SHELXL .
  • Restraints and constraints : Bond length/angle restraints stabilize refinement of disordered regions .
  • Validation tools : R-factors (e.g., R < 0.05) and electron density maps (e.g., Fo–Fc) ensure model accuracy .

Advanced: What strategies optimize structure-activity relationships (SAR) for bioactivity?

SAR optimization involves:

  • Substituent variation : Introducing electron-withdrawing/donating groups (e.g., -F, -OCH₃) to modulate electronic effects .
  • Scaffold hopping : Replacing pyrimidine with pyridine or triazine cores to enhance target binding .
  • Pharmacophore modeling : Aligning active conformers with target proteins (e.g., cholinesterases) to identify critical interactions .

Advanced: How can computational methods enhance the design of thiazole-pyrimidine derivatives?

  • Molecular docking : Predict binding modes with targets (e.g., kinases) using AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) .

Advanced: What analytical techniques resolve purity challenges in final compounds?

  • HPLC-PDA : Purity ≥95% confirmed using C18 columns (acetonitrile/water gradients) .
  • Elemental analysis : Matches calculated/observed C, H, N, S percentages within ±0.4% .
  • TLC-MS : Monitors reaction progress and detects byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(1,3-Thiazol-5-yl)pyrimidin-4-amine
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